molecular formula C16H14FN3O2 B1445711 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1384430-20-9

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B1445711
M. Wt: 299.3 g/mol
InChI Key: RGHFECUBQNSNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound with the molecular formula C16H14FN3O2 and a molecular weight of 299.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorine atom, an oxadiazole ring, and a phenoxyethyl group . The InChI code for this compound is 1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

1. Therapeutic Potential

The 1,3,4-oxadiazole ring, a component of the compound 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, has been extensively researched for its broad therapeutic applications. Studies reveal that derivatives of 1,3,4-oxadiazole possess significant bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. These derivatives bind effectively with various enzymes and receptors due to the unique structural features of the 1,3,4-oxadiazole ring, facilitating a wide range of biological activities (Verma et al., 2019).

2. Synthetic Routes and Applications

The synthesis of 1,3,4-oxadiazole derivatives, including those similar to 4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, involves various innovative methods. Recent advancements in synthetic strategies have broadened the scope of these compounds in medicinal chemistry, contributing to the exploration of new therapeutic species for numerous diseases. This includes the development of novel medicinal applications of 1,3,4-oxadiazole candidates (Nayak & Poojary, 2019).

3. Pharmacological Properties

Research highlights the pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives due to their favorable physical, chemical, and pharmacokinetic properties. These compounds demonstrate a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).

4. Metal-Ion Sensing Applications

Beyond pharmacological applications, 1,3,4-oxadiazoles have found utility in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for sensing applications. This highlights the versatility of 1,3,4-oxadiazole scaffolds in both medicinal and material science fields (Sharma et al., 2022).

properties

IUPAC Name

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHFECUBQNSNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC2=NOC(=N2)C3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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